molecular formula C13H23ClN2O3 B7931966 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931966
M. Wt: 290.78 g/mol
InChI Key: QUZFLOYTBPZMRP-UHFFFAOYSA-N
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Description

The compound 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (hereafter referred to as Compound A) is a pyrrolidine-based molecule featuring:

  • A tert-butyl carbamate group at the 1-position of the pyrrolidine ring.
  • A methyl-amino-methyl substituent at the 2-position.
  • A 2-chloro-acetyl moiety attached to the methylamino group.

Compound A has been explored as an intermediate in medicinal chemistry, particularly in receptor-targeted drug discovery .

Properties

IUPAC Name

tert-butyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFLOYTBPZMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the chloro-acetyl group. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a pharmacological agent. Its chloroacetyl group may enhance biological activity through interactions with biological targets. Research indicates that derivatives of pyrrolidine compounds often exhibit anti-inflammatory and analgesic properties.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of similar pyrrolidine derivatives, revealing their effectiveness as inhibitors of specific enzymes involved in inflammatory pathways, suggesting that 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester might exhibit similar properties .

Synthesis of Biologically Active Compounds

This compound can serve as an intermediate in the synthesis of more complex molecules. The tert-butyl ester group is often used to protect carboxylic acids during reactions, allowing for selective modification of other functional groups.

Data Table: Synthesis Pathways

Reaction TypeProduct TypeReference
EsterificationProtected Carboxylic Acid
Nucleophilic SubstitutionPyrrolidine Derivatives

Potential Anticancer Activity

Emerging research highlights the anticancer potential of compounds with similar structural motifs. The incorporation of a chloroacetyl moiety has been linked to increased cytotoxicity against various cancer cell lines.

Case Study : In vitro studies demonstrated that related pyrrolidine derivatives inhibited cell proliferation in breast cancer models, suggesting that this compound could be further investigated for anticancer properties .

Neuropharmacology

There is growing interest in the neuropharmacological effects of pyrrolidine compounds. The ability to cross the blood-brain barrier makes these compounds suitable candidates for treating neurological disorders.

Research Insight : A recent publication indicated that pyrrolidine derivatives could modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression .

Mechanism of Action

The mechanism by which 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Compound A Methyl C₁₅H₂₄ClN₂O₄ 324.81 Intermediate in receptor modulation studies; discontinued commercial availability .
3-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Isopropyl C₁₇H₂₈ClN₂O₄ ~360.88* Bulkier substituent enhances steric hindrance; potential for altered pharmacokinetics .
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl + carboxymethyl C₁₅H₂₆N₂O₄ 298.38 Lower LogP (-0.4) suggests improved hydrophilicity; carboxymethyl may enable conjugation .

*Estimated based on molecular formula.

Key Insights :

  • Cyclopropyl-carboxymethyl () introduces rigidity and polar functional groups, enhancing solubility and enabling covalent modifications.

Variations in the Ester Group

Compound Name Ester Group Molecular Formula Key Distinctions Reference
Compound A tert-Butyl C₁₅H₂₄ClN₂O₄ Stable under acidic conditions; common in prodrug strategies.
(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Benzyl C₁₉H₂₄ClN₂O₄ Benzyl group increases lipophilicity (higher LogP); susceptible to hydrogenolysis .

Key Insights :

  • Benzyl esters () are more labile under reductive conditions, enabling selective deprotection in multi-step syntheses.

Positional Isomers and Heterocyclic Modifications

Compound Name Substituent Position/Modification Molecular Formula Applications Reference
2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrimidine ring substituent C₁₄H₂₁ClN₄O₂ Potential kinase inhibitor due to pyrimidine’s affinity for ATP-binding pockets .
2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylic acid tert-butyl ester Isoxazole-pyridine hybrid C₂₀H₂₈N₃O₅ α4β2-nAChR partial agonist; demonstrates neuropharmacological potential .

Key Insights :

  • Pyrimidine-containing analogs () leverage aromatic heterocycles for targeted enzyme inhibition.
  • Isoxazole-pyridine hybrids () highlight structural diversity in nicotinic receptor modulation.

Stability and Reactivity

  • The chloroacetyl group in Compound A makes it reactive toward nucleophiles (e.g., thiols or amines), a property absent in non-halogenated analogs like 2-methylaminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester ().
  • tert-Butyl esters (e.g., Compound A) are more stable toward hydrolysis compared to benzyl esters (), which require catalytic hydrogenation for removal.

Biological Activity

The compound 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1353946-14-1) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antiviral, antibacterial, and anti-inflammatory properties, as well as relevant case studies and research findings.

  • Molecular Formula : C13H23ClN2O3
  • Molecular Weight : 290.79 g/mol
  • Structure : The compound features a chloroacetyl group attached to a methylamino group, which is further linked to a pyrrolidine ring and a tert-butyl ester.

Biological Activity Overview

Research into the biological activity of this compound indicates various pharmacological effects:

  • Antiviral Activity
    • Studies have shown that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives containing β-amino acid moieties have been reported to have antiviral effects against viruses such as HIV and HSV-1 .
    • A recent study indicated that pyrrolidine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .
  • Antibacterial Properties
    • The structural characteristics of pyrrolidine derivatives suggest potential antibacterial activity. Compounds with similar functionalities have demonstrated effectiveness against a range of bacterial strains, including resistant strains .
    • For example, certain pyrrolidine-based compounds were noted for their ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
  • Anti-inflammatory Effects
    • Inflammation-related pathways are often targeted by pyrrolidine derivatives. Research has indicated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
    • Specifically, compounds similar to the one have been evaluated for their ability to reduce inflammation in animal models of arthritis and colitis .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrrolidine derivatives:

  • Study on Antiviral Activity : A study published in Frontiers in Pharmacology highlighted the antiviral efficacy of a series of β-amino acid-containing heterocycles against tobacco mosaic virus (TMV). The compounds exhibited up to 91% inactivation activity at specific concentrations, showcasing their potential as antiviral agents .
  • Antibacterial Evaluation : A comparative study assessed the antibacterial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanisms : Research presented in Journal of Medicinal Chemistry demonstrated that specific pyrrolidine derivatives could significantly reduce inflammation markers in vitro and in vivo models. This suggests a pathway for developing new anti-inflammatory drugs based on this scaffold .

Data Tables

Biological ActivityCompoundEfficacyReference
AntiviralPyrrolidine Derivative A91% Inactivation against TMV
AntibacterialPyrrolidine Derivative BMIC 10 µg/mL against S. aureus
Anti-inflammatoryPyrrolidine Derivative CReduced TNF-α levels by 50%

Q & A

Q. What are the foundational steps for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically begins with activating a pyrrolidine carboxylic acid derivative (e.g., via thionyl chloride to form an acid chloride) followed by esterification with tert-butyl alcohol in the presence of a base like triethylamine . Key variables include temperature control (40–100°C for optimal activation) and inert atmosphere to prevent side reactions. Yield optimization requires careful stoichiometric balancing of reagents and purification via column chromatography or recrystallization.

Q. What safety protocols are critical when handling this compound in the lab?

Immediate measures include:

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
  • Skin contact: Remove contaminated clothing, rinse with water, and consult a physician .
  • Eye exposure: Rinse with water for 15 minutes and remove contact lenses . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods are mandatory due to potential irritancy and instability risks .

Q. How is the purity of this compound validated post-synthesis?

Standard analytical methods include:

  • NMR spectroscopy for structural confirmation (e.g., tert-butyl group at δ 1.4 ppm).
  • HPLC with UV detection (≥95% purity threshold).
  • Mass spectrometry to verify molecular weight (e.g., [M+H]+ ion). X-ray crystallography, as used in related tert-butyl esters, can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can multi-step syntheses involving palladium catalysts be optimized for higher yields?

Palladium-catalyzed reactions (e.g., coupling steps) require precise control of:

  • Catalyst loading (e.g., 2–5 mol% palladium diacetate).
  • Ligand selection (e.g., tert-butyl XPhos for steric bulk).
  • Reaction time/temperature (e.g., 5.5 hours at 100°C under inert atmosphere) . Post-reaction quenching with aqueous HCl and purification via vacuum distillation improve yield reproducibility.

Q. What strategies resolve contradictions in reported reaction yields for analogous tert-butyl pyrrolidine derivatives?

Systematic Design of Experiments (DoE) can isolate critical factors:

  • Base strength: Cs2CO3 vs. K2CO3 for deprotonation efficiency.
  • Solvent polarity: tert-Butanol vs. DMF for solubility.
  • Catalyst recycling to assess leaching effects. Contradictions often arise from trace moisture or oxygen sensitivity, necessitating rigorous inert conditions .

Q. How does the tert-butyl ester group influence regioselectivity in downstream functionalization?

The tert-butyl group acts as a steric shield, directing electrophilic attacks to the pyrrolidine nitrogen or chloroacetyl moiety. Computational modeling (e.g., DFT calculations) predicts reactive sites, validated by comparative kinetics studies . For example, tert-butyl deprotection with TFA selectively cleaves the ester without affecting the chloroacetyl group.

Q. What are the stability risks under prolonged storage, and how are they mitigated?

Degradation pathways include:

  • Hydrolysis of the tert-butyl ester in humid environments (store at ≤4°C in desiccators).
  • Thermal decomposition above 96°C (avoid prolonged heating) . Stability studies using accelerated aging (40°C/75% RH) and LC-MS monitoring identify degradation products like free carboxylic acids .

Q. How can computational QSPR models predict the compound’s reactivity or toxicity?

Quantum chemistry-based models (e.g., CC-DPS) correlate molecular descriptors (e.g., HOMO-LUMO gaps, logP) with reactivity:

  • Reactivity: Predicts susceptibility to nucleophilic substitution at the chloroacetyl group.
  • Toxicity: Estimates acute oral toxicity (LD50) using fragment-based algorithms .

Q. What advanced techniques confirm the stereochemical integrity of the pyrrolidine ring?

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H).
  • Vibrational circular dichroism (VCD) for absolute configuration determination.
  • NOESY NMR to validate spatial proximity of substituents .

Q. How are hazardous byproducts (e.g., chlorinated residues) managed during scale-up?

  • In-line FTIR monitors reaction progress to minimize over-chlorination.
  • Scavenging agents (e.g., silica-bound amines) trap residual thionyl chloride .
  • Waste neutralization with NaHCO3 before disposal .

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